Cas no 1707375-89-0 (6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid)

6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a fluorinated and iodinated pyridine derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structural features, including the fluorine and iodine substituents, enhance its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The presence of the carboxylic acid group allows for further derivatization, enabling applications in drug discovery and material science. This compound is particularly valuable for researchers developing targeted therapeutics or exploring structure-activity relationships due to its modifiable scaffold and potential bioactivity.
6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid structure
1707375-89-0 structure
商品名:6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
CAS番号:1707375-89-0
MF:C12H7FINO3
メガワット:359.091758966446
CID:5181396

6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
    • 3-Pyridinecarboxylic acid, 6-(2-fluorophenyl)-1,2-dihydro-5-iodo-2-oxo-
    • インチ: 1S/C12H7FINO3/c13-8-4-2-1-3-6(8)10-9(14)5-7(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)
    • InChIKey: AXSXEAYPJOCACF-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)NC(C2=CC=CC=C2F)=C(I)C=C1C(O)=O

6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM508770-1g
6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylicacid
1707375-89-0 97%
1g
$593 2022-06-12

6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid 関連文献

6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acidに関する追加情報

Introduction to 6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS No. 1707375-89-0)

6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, identified by its CAS number 1707375-89-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic compound features a pyridine core with functional groups that make it a valuable intermediate in the synthesis of bioactive molecules. The presence of both an iodo substituent and a fluoro aromatic ring imparts unique reactivity and electronic properties, making it a versatile building block for medicinal chemists.

The structural configuration of 6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid positions it as a key intermediate in the development of novel therapeutic agents. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, is particularly noteworthy in modern drug design. Recent advancements in fluorinated heterocycles have highlighted their role in enhancing the pharmacological properties of small-molecule drugs, including improved bioavailability and reduced toxicity.

In the context of contemporary pharmaceutical research, this compound has garnered attention for its potential applications in the synthesis of kinase inhibitors, anticancer agents, and neuroprotective compounds. The iodo substituent on the pyridine ring serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of complex molecular architectures. These reactions enable the introduction of diverse pharmacophores, facilitating the discovery of new drug candidates with tailored biological activities.

Recent studies have demonstrated the utility of 6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid in the development of targeted therapies for diseases such as cancer and inflammatory disorders. For instance, researchers have leveraged its scaffold to design molecules that inhibit specific enzymes implicated in disease pathogenesis. The fluoro group's electronic influence has been shown to enhance binding interactions with biological targets, while the iodo moiety allows for further derivatization to optimize pharmacokinetic profiles.

The compound's relevance is further underscored by its incorporation into high-throughput screening (HTS) libraries and virtual screening campaigns aimed at identifying novel therapeutic leads. Its structural features align well with current trends in drug discovery, where privileged scaffolds are prioritized for their proven biological activity. The combination of a pyridine core with both fluoro and iodo substituents makes it an attractive candidate for generating structurally diverse libraries for medicinal chemistry investigations.

From a synthetic chemistry perspective, 6-(2-Fluoro-phenyl)-5-iodo-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exemplifies the importance of functional group interplay in designing versatile intermediates. The presence of both electron-withdrawing and electron-donating groups around the pyridine ring influences its reactivity and compatibility with various synthetic methodologies. This balance allows chemists to explore multiple pathways for constructing more complex molecules while maintaining regioselectivity and yield efficiency.

The compound's potential extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly interested in heterocyclic compounds like this one due to their broad spectrum of biological activities and synthetic accessibility. The ability to modify its structure through well-established chemical transformations makes it a valuable asset in drug development pipelines. Furthermore, its stability under various reaction conditions enhances its utility as a robust intermediate in multi-step syntheses.

In conclusion, 6-(2-Fluoro-phenyl)-5-iodo-2 oxo -1 , 2 -dihydro -pyridine -3 -carboxylic acid (CAS No . 1707375 -89 -0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications for fluorinated and iodinated heterocycles, this compound is poised to play an increasingly pivotal role in drug discovery and development efforts worldwide.

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